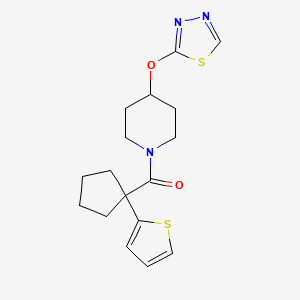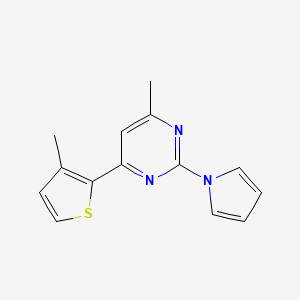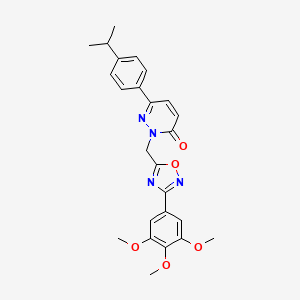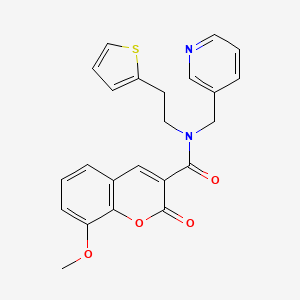![molecular formula C20H17F2N3O3S2 B2423057 4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide CAS No. 896675-64-2](/img/structure/B2423057.png)
4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H17F2N3O3S2 and its molecular weight is 449.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Agents
- Benzamide derivatives, including thiazole and benzothiazole compounds, have been synthesized and evaluated for their antifungal and antimicrobial properties. For instance, research conducted by Narayana et al. (2004) focused on synthesizing compounds with potential antifungal activity, which could be related to the chemical structure of interest (Narayana et al., 2004).
Anticancer Evaluation
- Benzamide derivatives, especially those related to thiazole structures, have been synthesized and evaluated for their anticancer properties. Ravinaik et al. (2021) designed and synthesized N-substituted benzamides and assessed their efficacy against various cancer cell lines (Ravinaik et al., 2021).
Stearoyl-CoA Desaturase-1 Inhibitors
- Benzamide derivatives have been studied as potential inhibitors of Stearoyl-CoA desaturase-1 (SCD-1), which is significant for metabolic diseases. Uto et al. (2009) explored derivatives with potent inhibitory effects on SCD-1, which is crucial in the context of metabolic disorders (Uto et al., 2009).
Synthesis of Polymers
- The synthesis of poly(p-benzamide) and related block copolymers has been a subject of research. Yokozawa et al. (2002) discussed the chain-growth polycondensation for synthesizing well-defined aramide, which can be related to the chemical structure (Yokozawa et al., 2002).
Anti-inflammatory and Analgesic Properties
- Research into the anti-inflammatory and analgesic properties of thiazole-substituted benzothiazole derivatives, as studied by Kumar and Singh (2020), can provide insights into the medical applications of similar compounds (Kumar & Singh, 2020).
Chemical Synthesis Methods
- The reaction of carboxylic acid hydrazides in a "green" synthesis context, as explored by Horishny and Matiychuk (2020), can offer insights into environmentally friendly synthesis methods that might be applicable to similar compounds (Horishny & Matiychuk, 2020).
Antibacterial Agents
- The design, synthesis, and evaluation of benzothiazolyl substituted agents for antibacterial purposes, as researched by Palkar et al. (2017), provide valuable information on the potential antibacterial applications of similar compounds (Palkar et al., 2017).
Supramolecular Gelators
- Research by Yadav and Ballabh (2020) into N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators highlights the importance of such compounds in materials science (Yadav & Ballabh, 2020).
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3S2/c1-3-9-25(10-4-2)30(27,28)15-7-5-13(6-8-15)19(26)24-20-23-18-16(22)11-14(21)12-17(18)29-20/h3-8,11-12H,1-2,9-10H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDDGQKLVGZETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2422976.png)
![Ethyl 6-isopropyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2422977.png)

![Ethyl 4-[4-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2422980.png)

![4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B2422982.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2422984.png)

![2-Amino-6-(2-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2422986.png)



